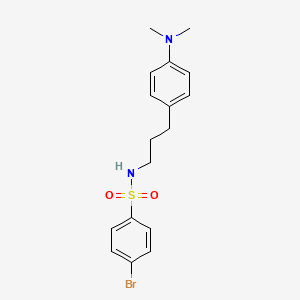

4-溴-N-(3-(4-(二甲氨基)苯基)丙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there is no direct information available on the synthesis of “4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide”, benzenesulfonamide derivatives have been synthesized and studied for their anticancer and antimicrobial properties . The synthesis of these compounds often involves carbonic anhydrase IX inhibition .科学研究应用

光动力疗法应用

已探索了取代有苯磺酰胺基团的锌酞菁衍生物的合成和表征,以了解其在光动力疗法 (PDT) 中的潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其成为通过 PDT 进行癌症治疗的 II 型光敏剂的杰出候选物 (Pişkin, Canpolat, & Öztürk, 2020)。

生物筛选

已合成并评估了 N-二甲苯基取代的 N-乙基/苄基-4-氯苯磺酰胺衍生物的生物潜力。目标化合物对革兰氏阴性菌和革兰氏阳性菌表现出中等至良好的活性,并对脂氧合酶和胰蛋白酶酶具有酶抑制潜力 (Aziz‐ur‐Rehman 等,2014)。

合成化学

苯磺酰胺作为一种强大的定向金属化基团 (DMG),在使用定向邻位金属化 (DoM) 方法的芳基磺酰胺中具有巨大潜力。这种方法已被用于杂环化合物的合成,展示了苯磺酰胺衍生物在有机合成中的多功能性 (Familoni, 2002)。

分子对接和 DFT 计算

已对新型苯磺酰胺衍生物进行合成、分子对接和密度泛函理论 (DFT) 计算,以探索它们作为环氧合酶-2 抑制剂的潜力,展示了这些化合物在药物化学和药物设计中的应用 (Fahim & Shalaby, 2019)。

作用机制

Target of Action

The primary target of the compound 4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

The compound interacts with its target, AchE, by inhibiting its activity . This inhibition affects the normal transmission of nerve impulses in both mammals and fish, leading to significant behavioral changes and body movement impairment .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving acetylcholine and its hydrolysis . By inhibiting AchE, the compound disrupts this pathway, leading to an accumulation of acetylcholine. This accumulation can interfere with normal nerve impulse transmission .

Result of Action

The inhibition of AchE by the compound leads to significant behavioral changes and body movement impairment . In a study on rainbow trout alevins, it was found that AchE levels were significantly reduced in all groups treated with the compound compared to control groups .

未来方向

属性

IUPAC Name |

4-bromo-N-[3-[4-(dimethylamino)phenyl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O2S/c1-20(2)16-9-5-14(6-10-16)4-3-13-19-23(21,22)17-11-7-15(18)8-12-17/h5-12,19H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDIBBYCLOBHJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2455366.png)

![5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2455367.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2455369.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2455371.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455375.png)

![2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2455377.png)

![4-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2455380.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(5-methylthiazol-2-yl)urea](/img/structure/B2455381.png)